molecular formula C₂₃H₂₈O₅ B1141768 16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetate CAS No. 115034-45-2

16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetate

Cat. No. B1141768
M. Wt: 384.47
InChI Key:
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Description

16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetate, also known as Epoxyprogesterone, is a synthetic steroid hormone that has been widely used in scientific research. It is a derivative of the natural hormone progesterone and has been shown to have a variety of biochemical and physiological effects.

Mechanism Of Action

16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone is known to bind to the progesterone receptor and activate downstream signaling pathways. It has been shown to have both agonistic and antagonistic effects on the receptor, depending on the specific context. Its effects on other steroid receptors, such as the estrogen and androgen receptors, are less well understood.

Biochemical And Physiological Effects

16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone has been shown to have a variety of biochemical and physiological effects, including the regulation of gene expression, the modulation of immune function, and the promotion of cell growth and differentiation. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

One advantage of using 16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone in lab experiments is its ability to selectively activate the progesterone receptor, allowing researchers to investigate the specific effects of progesterone signaling. However, its synthetic nature may limit its applicability to certain research questions, and its effects may not fully reflect those of natural progesterone.

Future Directions

There are several future directions for research on 16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone. One area of interest is the development of more selective agonists and antagonists for the progesterone receptor, which could have therapeutic applications in conditions such as breast cancer and endometriosis. Another area of interest is the investigation of the effects of 16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone on other steroid receptors and their downstream signaling pathways. Additionally, the use of 16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone in combination with other drugs or therapies could have synergistic effects that warrant further investigation.

Synthesis Methods

The synthesis of 16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone involves the reaction of progesterone with m-chloroperoxybenzoic acid (MCPBA) in the presence of acetic anhydride. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques such as NMR and IR.

Scientific Research Applications

16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone has been used in a variety of scientific research applications, including studies on the effects of steroids on the immune system, the role of steroids in the development of cancer, and the use of steroids in fertility treatments. It has also been used as a tool to investigate the mechanism of action of other steroid hormones.

properties

IUPAC Name

[2-[(1S,2S,6S,7S,11S)-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O5/c1-13(24)27-12-19(26)23-20(28-23)11-18-16-5-4-14-10-15(25)6-8-21(14,2)17(16)7-9-22(18,23)3/h7,10,16,18,20H,4-6,8-9,11-12H2,1-3H3/t16-,18+,20?,21+,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWVPWWYWQISMB-MBDCYBTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(O1)CC3C2(CC=C4C3CCC5=CC(=O)CCC54C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]12C(O1)C[C@@H]3[C@@]2(CC=C4[C@H]3CCC5=CC(=O)CC[C@@]54C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetate

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